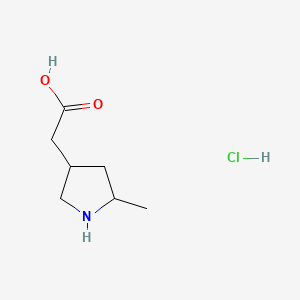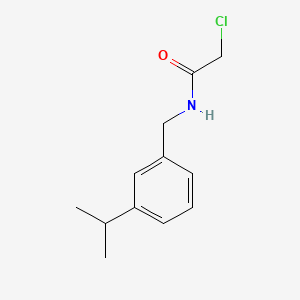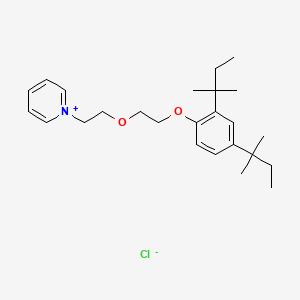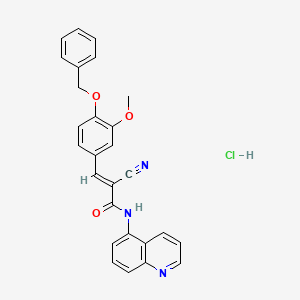![molecular formula C12H24N2O6 B7452314 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Diethylamino)ethylamino]butanoic acid, also known as DEAEBA, is a chemical compound that belongs to the class of amino acids. It is a synthetic compound that is widely used in scientific research for its various applications. DEAEBA is a derivative of GABA (gamma-aminobutyric acid) and is known to have potential therapeutic effects.
Aplicaciones Científicas De Investigación
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has various scientific research applications. It is commonly used as a reagent in the synthesis of other compounds. It is also used in the study of the structure and function of GABA receptors. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has been shown to have potential therapeutic effects on various neurological disorders, such as epilepsy, anxiety, and depression.
Mecanismo De Acción
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is known to act as a GABA receptor agonist. It binds to the GABA receptor and enhances the activity of GABA, which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to a calming effect. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also increases the release of dopamine, which is a neurotransmitter that plays a role in reward and pleasure.
Biochemical and Physiological Effects:
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has various biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also has neuroprotective effects and has been shown to prevent neuronal damage caused by oxidative stress. Additionally, 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is also relatively inexpensive compared to other compounds used in scientific research. However, 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid. One potential direction is the development of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic effects of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid on other neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, the mechanism of action of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid on GABA receptors is not fully understood, and further research is needed to elucidate this mechanism.
Métodos De Síntesis
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is synthesized by reacting diethylaminoethylamine with butyryl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction yields 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid as a white crystalline solid with a melting point of 116-119°C.
Propiedades
IUPAC Name |
3-[2-(diethylamino)ethylamino]butanoic acid;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C2H2O4/c1-4-12(5-2)7-6-11-9(3)8-10(13)14;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQNKLXUCTPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)CC(=O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)


![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)